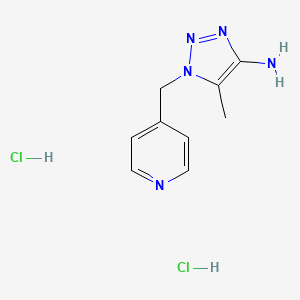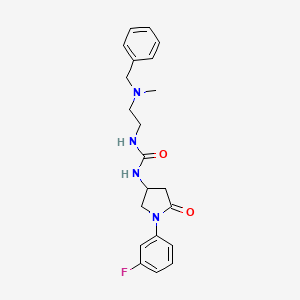
1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of urea derivatives typically involves condensation reactions between amines and isocyanates under mild conditions. A study by Pejchal et al. (2011) on similar urea compounds outlines the synthesis process via the condensation of ethanamine with substituted phenyl isocyanates, confirming structures with NMR and elemental analyses (Pejchal, Štěpánková, & Drabina, 2011).
Molecular Structure Analysis
The molecular structure of urea derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated by Ośmiałowski et al. (2013). Their study used QTAIM calculation methods to understand hydrogen bonding within complexes, further verifying these observations with crystallographic data (Ośmiałowski et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving urea derivatives often include interactions with various substrates to form complexes, as explored by Ośmiałowski et al. (2013) through NMR spectroscopic titrations and quantum chemical calculations. These interactions are crucial for understanding the reactivity and complex formation capabilities of urea derivatives (Ośmiałowski et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are essential for the formulation of urea derivatives. Lin and Liu (1985) discuss the solubility and potential applications of similar compounds, emphasizing the importance of water solubility for pharmaceutical applications (Lin & Liu, 1985).
Chemical Properties Analysis
Chemical properties, including reactivity towards various chemical agents and stability under different conditions, are fundamental aspects of urea derivatives. Studies like that by Thalluri et al. (2014) demonstrate the synthesis of ureas through Lossen rearrangement, highlighting the adaptability and diverse reactivity of urea compounds (Thalluri, Manne, Dev, & Mandal, 2014).
科学的研究の応用
Association Studies and Complex Formation
Research by Ośmiałowski et al. (2013) on N-(pyridin-2-yl),N'-substituted ureas reveals the significance of substituent effects on the association with other compounds through hydrogen bonding. This study highlights the importance of intramolecular hydrogen bond disruption in urea derivatives for complex formation, a factor that could be relevant in understanding the interactions and potential applications of the specified compound in scientific research (Ośmiałowski et al., 2013).
Enzyme Inhibition
Vidaluc et al. (1995) synthesized and assessed flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. This study aimed to optimize the spacer length between pharmacophoric moieties, providing insights into the structural requirements for enzyme inhibition. Such research could be extrapolated to the potential enzyme inhibition applications of similar urea derivatives in drug discovery or biochemical studies (Vidaluc et al., 1995).
Antioxidant Activity
George et al. (2010) explored the synthesis and antioxidant activity of certain urea derivatives, which underscores the potential of urea compounds in antioxidative applications. This could suggest possible research avenues for the specified compound in studying oxidative stress or developing antioxidative agents (George et al., 2010).
Novel Synthesis Methods
Thalluri et al. (2014) demonstrated a novel approach for synthesizing ureas from carboxylic acids, highlighting the versatility and potential for creating a wide array of urea derivatives for various scientific applications. Such methodologies could be applicable in synthesizing and exploring the properties of the specified compound (Thalluri et al., 2014).
Biological Activities
The synthesis and evaluation of new pyrimidines and pyrazoles derivatives by Tirlapur and Noubade (2010) indicate the potential biological activities of urea derivatives. This research could hint at the possible biological or pharmacological applications of the specified compound in scientific research (Tirlapur & Noubade, 2010).
特性
IUPAC Name |
1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c1-25(14-16-6-3-2-4-7-16)11-10-23-21(28)24-18-13-20(27)26(15-18)19-9-5-8-17(22)12-19/h2-9,12,18H,10-11,13-15H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGILLYQNSQBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2496700.png)
![(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2496702.png)
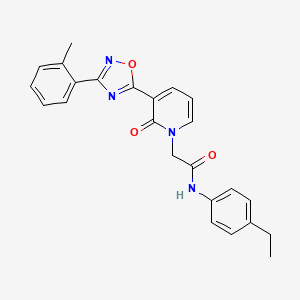
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496705.png)
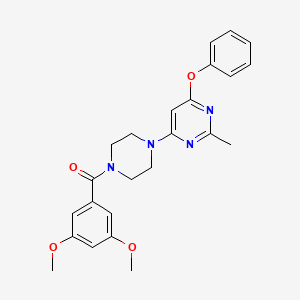
![3-(1H-benzo[d]imidazol-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2496708.png)
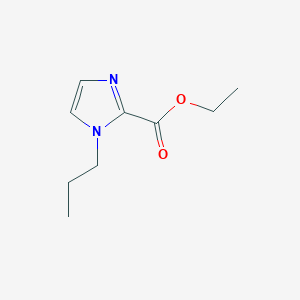
![2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2496710.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496711.png)
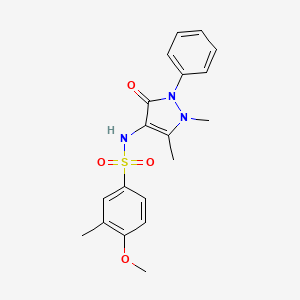

![2-Amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2496715.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2496718.png)
